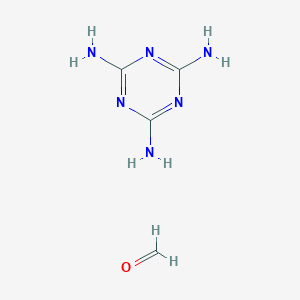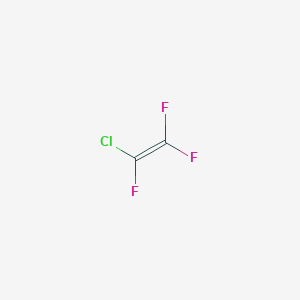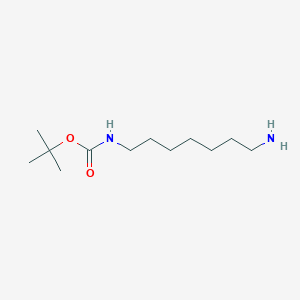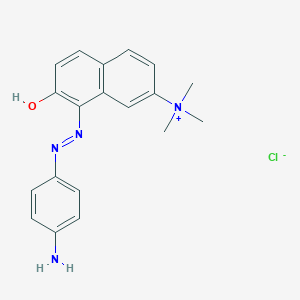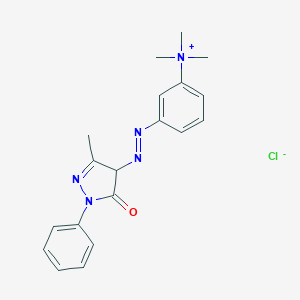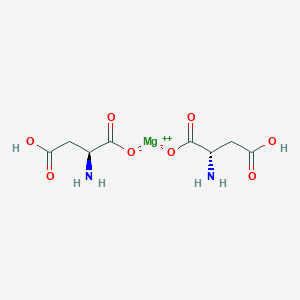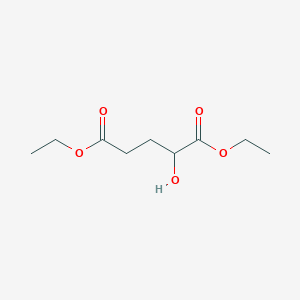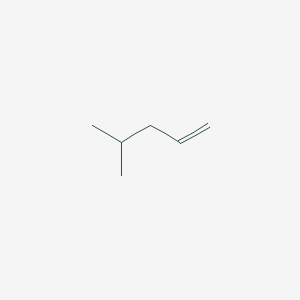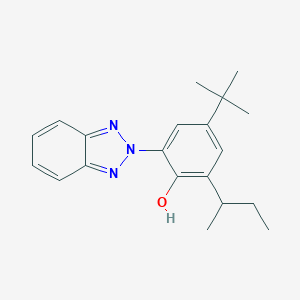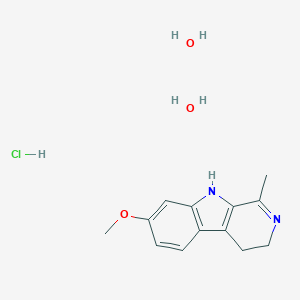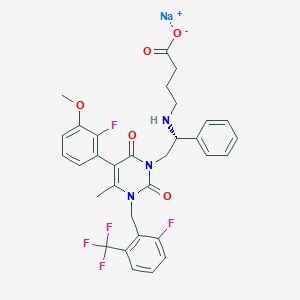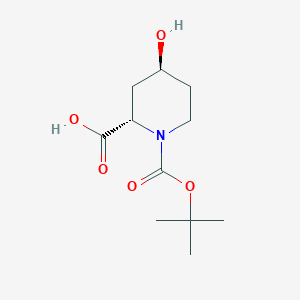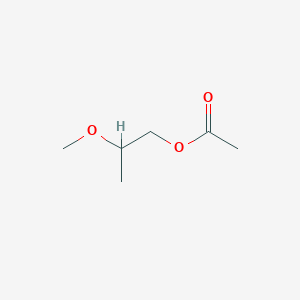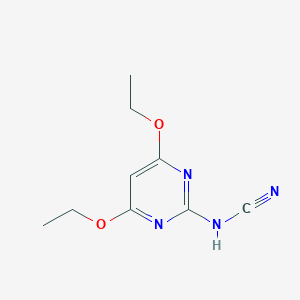
Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Cyanamide's mechanism of action is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various metabolic pathways. In plants, Cyanamide is thought to induce bud break by inhibiting the activity of enzymes involved in the biosynthesis of abscisic acid, a plant hormone that regulates dormancy. In humans, Cyanamide is believed to block the metabolism of alcohol by inhibiting the activity of enzymes involved in alcohol metabolism.
Effets Biochimiques Et Physiologiques
Cyanamide has been shown to have various biochemical and physiological effects, depending on the application. In plants, Cyanamide can induce bud break, improve fruit set, and increase yield. In humans, Cyanamide can reduce alcohol cravings and block the metabolism of alcohol, leading to increased blood alcohol levels. In materials science, Cyanamide can act as a precursor for the synthesis of various materials, including ceramics and polymers.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for lab experiments, including its low cost, easy availability, and versatility in various applications. However, Cyanamide also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of Cyanamide, including its potential use as a plant growth regulator in other crops, its potential use in treating other addictions besides alcoholism, and its potential use as a precursor for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand Cyanamide's mechanism of action and potential toxicity, as well as to develop safer and more efficient synthesis methods.
In conclusion, Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) is a chemical compound that has potential applications in various fields, including agriculture, medicine, and materials science. Its mechanism of action is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various metabolic pathways. Cyanamide has several advantages for lab experiments, including its low cost and versatility, but also has some limitations, such as its potential toxicity. There are several future directions for the study of Cyanamide, including its potential use in other crops, its potential use in treating other addictions, and its potential use as a precursor for the synthesis of new materials.
Méthodes De Synthèse
Cyanamide can be synthesized through the reaction between calcium cyanamide and ethyl orthoformate. This reaction yields (4,6-diethoxy-2-pyrimidinyl)-(9CI) Cyanamide as a white crystalline solid.
Applications De Recherche Scientifique
Cyanamide has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, Cyanamide has been used as a plant growth regulator, where it can induce bud break and improve fruit set in crops such as grapes and kiwis. In medicine, Cyanamide has been investigated for its potential use in treating alcoholism, as it can block the metabolism of alcohol and reduce alcohol cravings. In materials science, Cyanamide has been used as a precursor for the synthesis of various materials, including ceramics and polymers.
Propriétés
Numéro CAS |
103355-79-9 |
|---|---|
Nom du produit |
Cyanamide, (4,6-diethoxy-2-pyrimidinyl)-(9CI) |
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
(4,6-diethoxypyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C9H12N4O2/c1-3-14-7-5-8(15-4-2)13-9(12-7)11-6-10/h5H,3-4H2,1-2H3,(H,11,12,13) |
Clé InChI |
BFYLLLAPVIHDMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)NC#N)OCC |
SMILES canonique |
CCOC1=CC(=NC(=N1)NC#N)OCC |
Synonymes |
Cyanamide, (4,6-diethoxy-2-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




